molecular formula C11H15N B14552306 1,3-Dimethyl-2,3-dihydro-1H-inden-2-amine CAS No. 61957-34-4

1,3-Dimethyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B14552306
CAS No.: 61957-34-4
M. Wt: 161.24 g/mol
InChI Key: CTOIWAURBANPMK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C11H15N It is a derivative of indene, featuring a fused bicyclic structure with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-inden-2-amine typically involves the reduction of the corresponding ketone, 1,3-Dimethyl-2,3-dihydro-1H-inden-2-one, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1,3-Dimethyl-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-inden-2-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A ketone derivative with similar structural features but different reactivity.

    2,3-Dihydro-1H-inden-1-one: Another indene derivative with a ketone group instead of an amine.

    1,3-Dimethylindane: A fully saturated analog with different chemical properties.

Uniqueness

1,3-Dimethyl-2,3-dihydro-1H-inden-2-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity. Its fused bicyclic structure also contributes to its stability and versatility in various applications.

Properties

CAS No.

61957-34-4

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1,3-dimethyl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C11H15N/c1-7-9-5-3-4-6-10(9)8(2)11(7)12/h3-8,11H,12H2,1-2H3

InChI Key

CTOIWAURBANPMK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C2=CC=CC=C12)C)N

Origin of Product

United States

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